Henry’s Law Constant Comparison Defines Dipropylmercury’s Intermediate Volatility and Air–Water Partitioning
Dipropylmercury exhibits a Henry’s Law solubility constant (Hscp) of 5.6 × 10⁻⁴ mol m⁻³ Pa⁻¹ at 298.15 K [1]. This value is approximately 2.3‑fold lower than that of dimethylmercury (1.3 × 10⁻³ mol m⁻³ Pa⁻¹, measured) [2] and 1.8‑fold lower than that of diethylmercury (1.0 × 10⁻³ mol m⁻³ Pa⁻¹, QSPR) [3], indicating significantly reduced propensity to partition from water to the gas phase relative to the lighter homologues. Conversely, dipropylmercury is 1.4‑fold more volatile than diisopropylmercury (3.9 × 10⁻⁴ mol m⁻³ Pa⁻¹) [4] and 1.9‑fold more volatile than di‑n‑butylmercury (2.9 × 10⁻⁴ mol m⁻³ Pa⁻¹) [5]. The temperature dependence d ln Hscp/d(1/T) is 4600 K for dipropylmercury, identical to that of diisopropylmercury, compared with 2700 K for dimethylmercury and 5400 K for di‑n‑butylmercury, indicating distinct enthalpy contributions to phase transfer [1][5].
| Evidence Dimension | Henry’s Law solubility constant Hscp (mol m⁻³ Pa⁻¹) at 298.15 K |
|---|---|
| Target Compound Data | 5.6 × 10⁻⁴ mol m⁻³ Pa⁻¹ |
| Comparator Or Baseline | Dimethylmercury: 1.3 × 10⁻³ (measured, Talmi & Mesmer 1975); Diethylmercury: 1.0 × 10⁻³ (QSPR); Diisopropylmercury: 3.9 × 10⁻⁴ (QSPR); Di‑n‑butylmercury: 2.9 × 10⁻⁴ (QSPR) |
| Quantified Difference | 2.3‑fold lower than dimethylmercury; 1.4‑fold higher than diisopropylmercury; 1.9‑fold higher than di‑n‑butylmercury |
| Conditions | QSPR estimates from Abraham et al. (2008) unless otherwise noted; reference temperature 298.15 K |
Why This Matters
Procurement of the correct homologue is critical for environmental fate models, because a 2‑fold error in Henry’s Law constant translates to a comparable error in predicted air–water flux and inhalation exposure estimates.
- [1] Sander, R. Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmos. Chem. Phys. 2023, 23, 10901–12440. Henry's Law Constants → Mercury (Hg) → dipropylmercury. https://henrys-law.org/henry/casrn/628-85-3 (retrieved 2026-05-05). View Source
- [2] Sander, R. Compilation of Henry's law constants (version 5.0.0). Henry's Law Constants → Mercury (Hg) → dimethylmercury. https://henrys-law.org/henry/casrn/593-74-8 (retrieved 2026-05-05). View Source
- [3] Sander, R. Compilation of Henry's law constants (version 5.0.0). Henry's Law Constants → Mercury (Hg) → diethylmercury. https://henry.mpch-mainz.gwdg.de/henry/casrn/627-44-1 (retrieved 2026-05-05). View Source
- [4] Sander, R. Compilation of Henry's law constants (version 5.0.0). Henry's Law Constants → Mercury (Hg) → diisopropylmercury. https://henry.mpch-mainz.gwdg.de/henry/casrn/1071-39-2 (retrieved 2026-05-05). View Source
- [5] Sander, R. Compilation of Henry's law constants (version 5.0.0). Henry's Law Constants → Mercury (Hg) → dibutylmercury. https://henrys-law.org/henry/casrn/629-35-6 (retrieved 2026-05-05). View Source
